

A Comparative Analysis of Humic Acids from Leonardite and Compost

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A comprehensive guide for researchers on the physicochemical properties, spectroscopic characteristics, and biological effects of **humic acid**s derived from two primary sources: ancient leonardite and modern compost.

Humic acids, key components of soil organic matter, are widely recognized for their beneficial effects on soil health and plant growth. They are complex supramolecular associations of organic molecules formed from the decomposition of organic matter. While commercially available **humic acid**s are predominantly extracted from leonardite, a form of oxidized lignite, compost also serves as a significant and renewable source. This guide provides a detailed comparative study of **humic acid**s from these two distinct origins, offering experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in their selection and application.

Physicochemical Properties: A Tale of Two Origins

The source material significantly influences the composition and structure of **humic acids**. Leonardite, being a product of geological aging over millions of years, generally yields **humic acids** with a higher degree of aromaticity and a more condensed structure compared to the more aliphatic nature of **humic acids** from compost, which are formed over a much shorter biological decomposition process.

Table 1: Comparative Elemental Composition and **Humic Acid** Content



Parameter	Leonardite-Derived Humic Acid	Compost-Derived Humic Acid	Source(s)
Humic Acid Content (%)	40 - 90%	2 - 5%	[1][2]
Carbon (C) (%)	48.60 - 55.2%	Generally lower than leonardite	[1]
Hydrogen (H) (%)	3.31 - 3.4%	Generally higher than leonardite	[1]
Nitrogen (N) (%)	0.8 - 1.2%	Generally higher than leonardite	[1][3]
Oxygen (O) (%)	23.73 - 38.1%	Varies	[1]
Sulfur (S) (%)	2.11 - 2.4%	Varies	[1]
C/N Ratio	34.71 - 68.35	~15 - 35	[2][4]
Cation Exchange Capacity (meq/g)	~2.87	Varies	[1]

Leonardite is a significantly more concentrated source of **humic acids**, with contents ranging from 40-90%.[1][5][6] In contrast, compost contains a much lower percentage of **humic acids**, typically between 2-5%.[1] The elemental composition also differs, with leonardite-derived **humic acids** having a higher carbon content and a notably higher C/N ratio, indicating a lower proportion of nitrogen relative to carbon.[1][2] This difference in elemental makeup has implications for their biological activity and persistence in the soil.

Spectroscopic Characterization: Unveiling Structural Differences

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy provide insights into the functional groups and aromaticity of **humic acid**s, revealing key structural differences between those derived from leonardite and compost.

Table 2: Comparative Spectroscopic Characteristics



Spectroscopic Parameter	Leonardite-Derived Humic Acid	Compost-Derived Humic Acid	Source(s)
FTIR: Aliphatic C-H stretch (~2920 cm ⁻¹)	Lower intensity	Higher intensity	[4][7]
FTIR: Aromatic C=C stretch (~1620 cm ⁻¹)	Higher intensity	Lower intensity	[7][8]
FTIR: Carboxyl C=O stretch (~1720 cm ⁻¹)	Prominent peak	Prominent peak	[7][8]
UV-Vis: E4/E6 Ratio	Lower (higher aromaticity)	Higher (lower aromaticity)	[9][10]

FTIR spectra of leonardite **humic acid**s typically show stronger absorption bands corresponding to aromatic C=C bonds, indicating a higher degree of aromaticity.[8] Conversely, compost **humic acid**s exhibit more intense peaks for aliphatic C-H stretching, reflecting their more aliphatic nature.[7] Both types show prominent peaks for carboxyl groups, which are crucial for their cation exchange capacity and biological activity.[7][8]

The E4/E6 ratio, derived from UV-Vis spectroscopy (the ratio of absorbance at 465 nm to 665 nm), is an indicator of the degree of aromatic condensation. A lower E4/E6 ratio, characteristic of leonardite **humic acids**, suggests a higher molecular weight and a greater degree of aromatic condensation.[9][10] Compost **humic acid**s generally have a higher E4/E6 ratio, indicating a lower degree of aromaticity and smaller molecular size.[9]

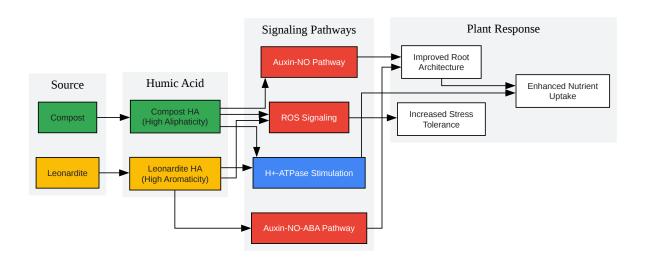
Biological Effects and Signaling Pathways

Both leonardite and compost-derived **humic acid**s are known to act as plant biostimulants, influencing various physiological and biochemical processes.[11] They can enhance nutrient uptake, improve stress tolerance, and promote root growth.[5][11] These effects are mediated through complex signaling pathways involving hormones and reactive oxygen species (ROS). [12][13]

Humic substances can trigger signaling cascades that involve auxin, abscisic acid (ABA), and nitric oxide (NO).[13] For instance, **humic acid**s from compost have been associated with the stimulation of H+-ATPase and auxin-nitric oxide (AUX-NO) signaling pathways, leading to



enhanced lateral root formation.[13] **Humic acid**s from sedimentary sources, like leonardite, have been shown to influence the Aux-NO-ABA pathway and the expression of aquaporins, which are involved in water transport.[13]



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Figure 1. Signaling pathways affected by **humic acids**.

Experimental Protocols

Standardized methodologies are crucial for the comparative analysis of **humic acid**s. Below are detailed protocols for their extraction and characterization.

Humic Acid Extraction

This protocol is based on the widely used base-acid precipitation method.[14]

• Sample Preparation: Air-dry and grind the leonardite or compost to pass through a 100-mesh sieve.[8][15]

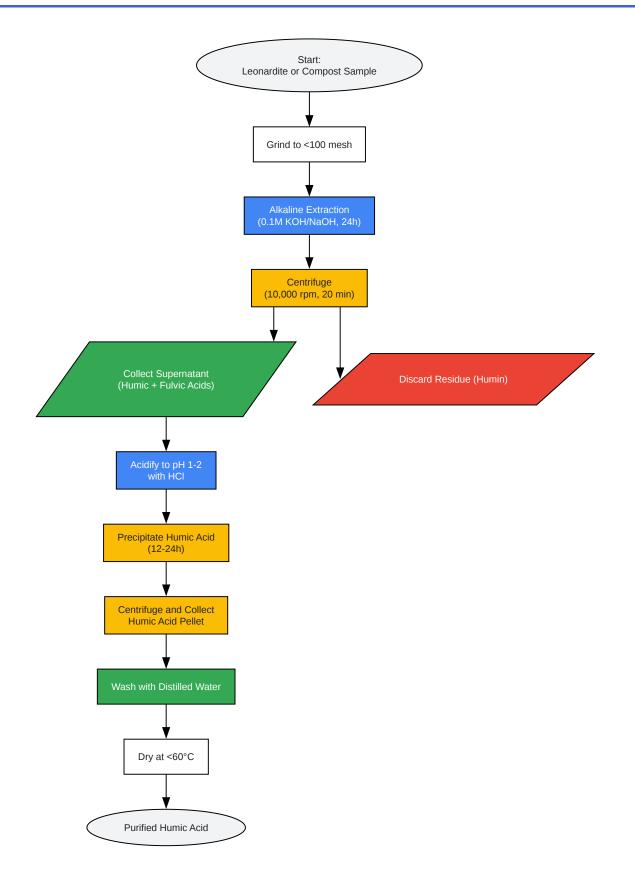






- Alkaline Extraction: Mix 10 g of the powdered sample with 100 mL of 0.1 M KOH or NaOH solution.[8] Shake the suspension for 24 hours at room temperature.
- Centrifugation: Centrifuge the mixture at 10,000 rpm for 20 minutes to separate the supernatant (containing humic and fulvic acids) from the solid residue (humin).[8][14]
- Acidification: Collect the supernatant and acidify it to pH 1.0-2.0 with concentrated HCl to precipitate the humic acid.[14] Allow it to stand for 12-24 hours.
- Separation and Purification: Centrifuge the acidified solution to collect the precipitated humic acid. Wash the precipitate repeatedly with distilled water until the wash water is free of chloride ions (tested with AgNO3).[8]
- Drying: Dry the purified **humic acid** at a temperature not exceeding 60°C.





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Figure 2. Experimental workflow for **humic acid** extraction.



Elemental Analysis

Elemental composition (C, H, N, S) is determined using an automated elemental analyzer. Oxygen content is typically calculated by difference.

FTIR Spectroscopy

- Mix 1 mg of dried humic acid with 100 mg of spectroscopic grade KBr.
- Grind the mixture to a fine powder and press it into a transparent pellet.
- Record the spectrum in the range of 4000-400 cm⁻¹ using an FTIR spectrometer.[16]

UV-Vis Spectroscopy

- Dissolve a known concentration of humic acid in 0.05 M NaHCO3 solution.
- Measure the absorbance of the solution at 465 nm and 665 nm using a UV-Vis spectrophotometer.[16]
- Calculate the E4/E6 ratio by dividing the absorbance at 465 nm by the absorbance at 665 nm.

Conclusion

The choice between leonardite and compost as a source of **humic acid**s depends on the specific application and desired characteristics. Leonardite offers a highly concentrated source of aromatic, high molecular weight **humic acids**, which may have longer persistence in soil.[2] [17] Compost provides a more renewable source of aliphatic, lower molecular weight **humic acids** that can be rich in nutrients and beneficial microorganisms.[17] Understanding the distinct physicochemical and biological properties of **humic acids** from these two sources is paramount for researchers aiming to harness their full potential in agricultural and environmental applications. This guide provides the foundational data and methodologies to support such comparative investigations.

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